molecular formula C22H22ClN5O3 B11672285 2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11672285
M. Wt: 439.9 g/mol
InChI Key: KYOBMUOURKQHNO-HADXKHTISA-N
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Description

2-{[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and a pyrrolidine ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of 2-{[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route may include the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorophenyl compound with a suitable reagent to introduce the chlorophenyl group.

    Synthesis of the indole intermediate: The indole moiety can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.

    Coupling of intermediates: The chlorophenyl and indole intermediates are coupled under specific reaction conditions to form the desired compound.

    Introduction of the pyrrolidine ring:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Cyclization: The compound may undergo cyclization reactions under specific conditions, forming cyclic derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a potential candidate for studies on enzyme inhibition, receptor binding, and other biological processes.

    Medicine: Due to its unique structure, the compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-{[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds, such as:

    2-{[(E)-[(2-BROMOPHENYL)METHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.

    2-{[(E)-[(2-FLUOROPHENYL)METHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE: This compound has a fluorophenyl group, which may also lead to different properties compared to the chlorophenyl derivative.

The uniqueness of 2-{[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]OXY}-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which may result in unique chemical and biological properties not observed in similar compounds.

Properties

Molecular Formula

C22H22ClN5O3

Molecular Weight

439.9 g/mol

IUPAC Name

2-[(E)-(2-chlorophenyl)methylideneamino]oxy-N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminoacetamide

InChI

InChI=1S/C22H22ClN5O3/c23-18-9-3-1-7-16(18)13-24-31-14-20(29)25-26-21-17-8-2-4-10-19(17)28(22(21)30)15-27-11-5-6-12-27/h1-4,7-10,13,30H,5-6,11-12,14-15H2/b24-13+,26-25?

InChI Key

KYOBMUOURKQHNO-HADXKHTISA-N

Isomeric SMILES

C1CCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CO/N=C/C4=CC=CC=C4Cl

Canonical SMILES

C1CCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CON=CC4=CC=CC=C4Cl

Origin of Product

United States

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